molecular formula C12H15N3O B1303132 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 100933-82-2

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B1303132
CAS No.: 100933-82-2
M. Wt: 217.27 g/mol
InChI Key: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing novel bioactive 1,2,4-oxadiazole derivatives, demonstrating the versatility of oxadiazole compounds in creating bioactive molecules. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for antitumor activity, with one derivative showing potent efficacy against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Biological Evaluation

The synthesis of 1,3,4-oxadiazole derivatives has been extended to explore their biological activities. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the therapeutic potential of these compounds (Kavitha, Kannan, & Gnanavel, 2016).

Chemical Properties and Applications

The chemical properties and applications of 1,3,4-oxadiazole derivatives have been investigated in various studies. For example, Tarasenko et al. (2017) developed a procedure for the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, proposing these amines as promising monomers for oxidative and radical polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has also been explored. Shakir, Ariffin, and Abdulla (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Properties

IUPAC Name

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHSQYFSYJQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376970
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100933-82-2
Record name 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100933-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24.7 parts of 2-butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole, 2.5 parts of an aqueous Raney nickel suspension and 250 parts of glacial acetic acid is hydrogenated at room temperature, while shaking. When the absorption of hydrogen is complete, 2.5 parts of active carbon are added, the mixture is filtered, the filtrate is poured into saturated aqueous sodium chloride solution, and the resulting precipitate is filtered off under suction, washed with water and dried. 16 parts (74% of theory) of 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole of melting point 125° C. (toluene) are obtained.
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